

Technical Support Center: Platinum-Catalyzed Nitric Acid Production

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Compound of Interest

Compound Name: Nitric acid;platinum

Cat. No.: B8181684

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Welcome to the technical support center for the scaling up of platinum-catalyzed nitric acid production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experimental and scale-up processes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter.

Issue 1: Decreased Conversion Efficiency

Q1: My ammonia to nitric oxide conversion efficiency has dropped significantly. What are the potential causes and how can I troubleshoot this?

A1: A drop in conversion efficiency is a common issue that can be attributed to several factors. The primary causes are catalyst deactivation, ammonia bypass, and improper operating conditions.

Possible Causes & Troubleshooting Steps:

- Catalyst Contamination:
 - Symptom: Visible dark patches on the platinum gauze catalyst.[\[1\]](#)[\[2\]](#)

- Cause: Contaminants, particularly iron, can block the active sites on the platinum catalyst.
[1][2] Iron can also catalyze competing reactions that produce nitrogen and nitrous oxide, further reducing the yield of nitric oxide.[1][2] Sources of contamination include leaks in boilers and poor gas filtration.[1][2]
- Troubleshooting:
 - Visually inspect the gauze surface for any discoloration or dark patches.[1][2]
 - Check the pressure drop across the mixed gas filter to ensure it is functioning correctly.
[1]
 - If contamination is suspected, a sample of the catalyst can be analyzed for foreign elements.
- Ammonia Bypass:
 - Symptom: A significant and rapid drop in conversion efficiency.[1][2] You may also observe hot spots on the surface of the burner.[1]
 - Cause: A structural problem with the basket holding the catalyst gauze can allow ammonia to bypass the catalyst.[1][2]
 - Troubleshooting:
 - During a shutdown, perform a thorough visual inspection of the basket containment system for any signs of damage or warping.[2]
 - Monitor for hot spots on the burner, which could indicate that the ammonia oxidation reaction is occurring on the burner surface itself.[1]
- Physical Damage to the Catalyst:
 - Symptom: Reduced performance, which may be gradual or sudden depending on the extent of the damage.
 - Cause: Tearing or other physical damage to the gauze can create channels for the gas to pass through without sufficient contact with the catalyst.[1][2]

- Troubleshooting:
 - Visually inspect the catalyst gauze for any tears, holes, or other signs of physical damage.[\[1\]](#)[\[2\]](#)
- Uneven Temperature Distribution:
 - Symptom: Thermocouple readings show significant temperature variations across the gauze.[\[1\]](#)
 - Cause: Higher temperatures in certain areas can indicate uneven gas flow, leading to higher catalyst loading in those sections.[\[1\]](#) It can also be a sign of increased selectivity towards more exothermic side reactions that produce nitrogen and nitrous oxide.[\[1\]](#)
 - Troubleshooting:
 - Review thermocouple data to identify any significant temperature spreads.
 - Investigate the air-ammonia mixer for potential issues causing poor mixing and uneven flow distribution.[\[1\]](#)

Issue 2: Increased N₂O Emissions

Q2: We are observing a significant increase in nitrous oxide (N₂O) emissions. What could be the cause and how can we mitigate this?

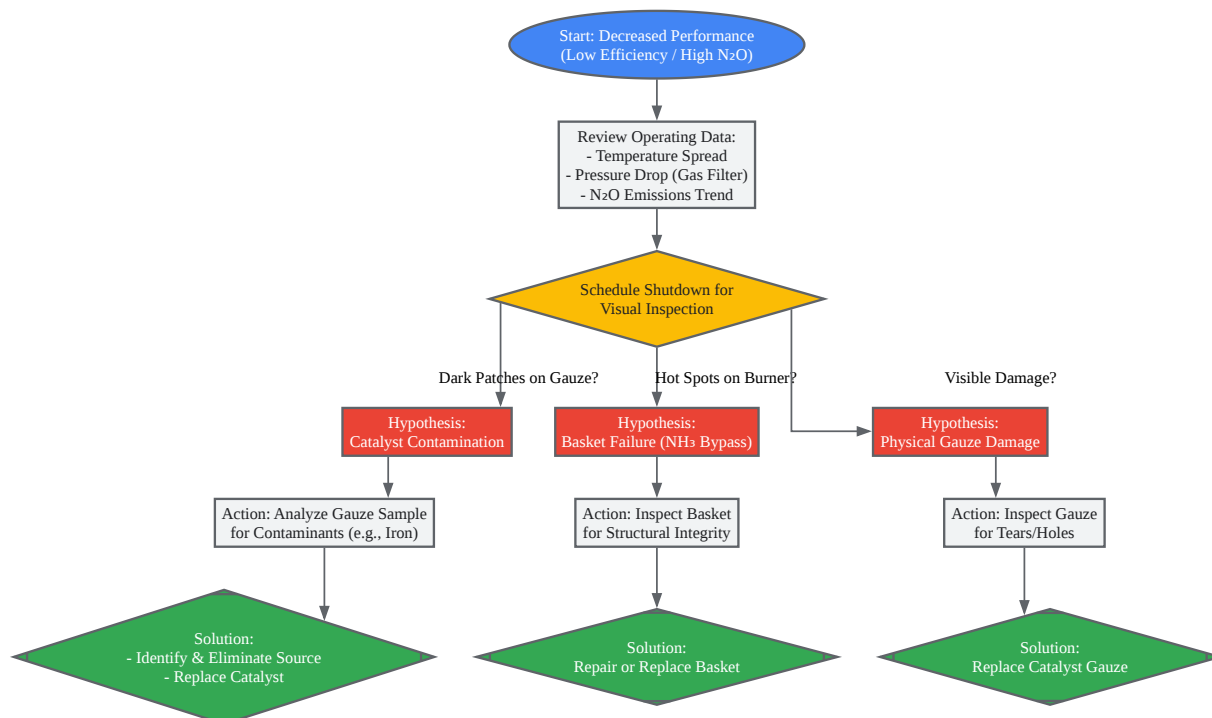
A2: Increased N₂O emissions are a concern both for process efficiency and environmental reasons. The primary causes are related to catalyst issues and operating parameters.

Possible Causes & Troubleshooting Steps:

- Catalyst Contamination:
 - Cause: As with low conversion efficiency, iron contamination can increase the selectivity towards N₂O formation.[\[1\]](#)[\[2\]](#)
 - Troubleshooting:

- Follow the same troubleshooting steps for catalyst contamination as outlined in Issue 1.
- Increased Reaction Path Length:
 - Cause: If the ammonia is not converted quickly, a longer reaction path length over the catalyst can increase the likelihood of side reactions, including the formation of N_2O .[\[1\]](#)[\[2\]](#)
 - Troubleshooting:
 - Ensure the catalyst pack design is optimized for your operating conditions. High-density knit structures can help minimize the reaction path length.[\[2\]](#)
 - For medium-pressure plants, utilizing high-palladium alloys in the bottom part of the catalyst pack can improve average conversion efficiency and lower N_2O emissions.[\[1\]](#)[\[2\]](#)

Logical Troubleshooting Flow for Decreased Performance



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Caption: Troubleshooting workflow for performance issues.

Frequently Asked Questions (FAQs)

Q3: What is the primary mechanism of platinum catalyst deactivation in nitric acid production?

A3: The primary long-term deactivation mechanism is the loss of platinum from the catalyst gauze. At the high temperatures of ammonia oxidation (810°C to 960°C), platinum can be lost, likely in the form of volatile platinum oxides.[3] The rate of this loss is influenced by the operating pressure of the plant, with high-pressure plants typically experiencing higher platinum losses.[3] To mitigate this, platinum is often alloyed with rhodium, which increases the strength of the gauze and reduces platinum loss.[4] The introduction of palladium to the alloy has also been shown to decrease the rate of weight loss by accumulating on the surface and affecting both platinum oxidation and reduction.[5]

Q4: How can reactor design impact the efficiency of nitric acid production?

A4: Reactor and plant design are crucial for maximizing efficiency and energy recovery. Key design considerations include:

- **Operating Pressure:** Plants can be designed as mono-pressure or dual-pressure systems. Dual-pressure processes operate at two different pressure levels, which can enhance energy recovery and reduce emissions.[6] Mono-pressure plants are also highly efficient and can be designed for capacities up to 600 MTPD.[6]
- **Heat Recovery:** The oxidation of ammonia is a highly exothermic reaction.[7] Efficient plant design incorporates heat exchangers to recover this heat, which can be used to generate steam, thus improving the overall energy efficiency of the process.[6][7]
- **Absorption Column:** The design of the absorption column, where nitrogen oxides are absorbed in water to form nitric acid, is critical for achieving the desired product concentration.[7] Factors such as temperature, pressure, and excess air need to be optimized for efficient absorption.[7]

Q5: What are the typical materials used for catalyst gauzes and why?

A5: Modern catalyst gauzes are typically made of a platinum-rhodium alloy.[4][8] Originally, pure platinum was used, but rhodium was added to improve the mechanical strength of the gauze at high operating temperatures and to reduce the rate of platinum loss.[4][8] Palladium

may also be added to further decrease platinum loss.[5] The gauzes are often knitted rather than woven, as this provides better durability and improves the efficiency of the reaction.[8]

Quantitative Data Summary

Table 1: Typical Operating Conditions and Performance Metrics

Parameter	Value	Reference
Operating Temperature	810°C - 960°C	[3]
Catalyst Composition	90% Pt, 10% Rh	[9]
Conversion Efficiency (Ammonia to NO)	>95%	[10]
Platinum Loss (High-Pressure Plant)	>1 g per ton of ammonia	[3]

Experimental Protocols

Protocol 1: Visual Inspection of Catalyst Gauze and Burner Basket

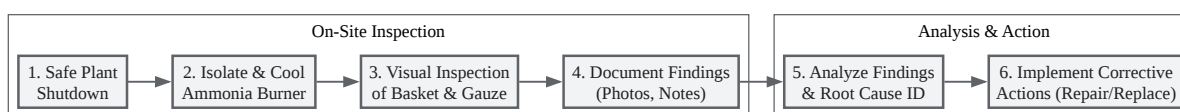
Objective: To identify potential root causes of poor performance, such as catalyst contamination, physical damage, or ammonia bypass.

Methodology:

- **Plant Shutdown:** Safely shut down the nitric acid plant according to standard operating procedures.
- **Isolation and Cooling:** Isolate the ammonia burner and allow it to cool to a safe temperature for entry and inspection.
- **Atmosphere Check:** Ensure the vessel is properly purged and the atmosphere is safe for entry.
- **Basket Inspection:**

- Visually inspect the burner basket for any signs of warping, cracks, or other structural damage that could lead to ammonia bypass.
- Check for any "hot spots" or discoloration on the burner surface that might indicate where unreacted ammonia has been oxidizing.[1]
- Gauze Inspection:
 - Carefully observe the surface of the platinum-rhodium gauze catalyst.
 - Look for any dark patches or discoloration, which could indicate iron or other contamination.[1][2]
 - Inspect the gauze for any physical damage, such as tears, holes, or sagging.[1][2]
- Documentation:
 - Photograph all observations of the basket and gauze for documentation and further analysis.
 - Record the location and extent of any observed anomalies.
- Sample Collection (Optional):
 - If contamination is suspected, carefully cut a small, representative sample of the gauze for laboratory analysis.

Experimental Workflow for Catalyst and Reactor Inspection



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Caption: Workflow for catalyst and reactor inspection.

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